REACTION_CXSMILES
|
[C:1]([N:4]1[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5]1)(=[O:3])[CH3:2].[CH3:11][OH:12]>F[B-](F)(F)F.C[N+](C)(C)C>[C:1]([N:4]1[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH:5]1[O:12][CH3:11])(=[O:3])[CH3:2] |f:2.3|
|
Name
|
|
Quantity
|
23.2 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)N1CCCCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)N1CCCCCC1
|
Name
|
|
Quantity
|
57.7 g
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.26 g
|
Type
|
catalyst
|
Smiles
|
F[B-](F)(F)F.C[N+](C)(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)N1C(CCCCC1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 25.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 90.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |